molecular formula C5H6O2 B1219529 2-Methoxyfuran CAS No. 25414-22-6

2-Methoxyfuran

Cat. No. B1219529
CAS RN: 25414-22-6
M. Wt: 98.1 g/mol
InChI Key: OXCGHDNCMSOEBZ-UHFFFAOYSA-N
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Description

2-Methoxyfuran is a heterocyclic compound that consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a methoxy group (CH3O-) attached at the 2-position. It is a colorless liquid with a pleasant, sweet odor .

  • Synthesis Analysis

    • Another approach involves the cycloaddition of furan with methoxycarbene generated from diazomethane .
  • Molecular Structure Analysis

    • The molecular structure of 2-Methoxyfuran consists of a furan ring with a methoxy group attached at the 2-position. The oxygen atom in the furan ring is part of the ether linkage .
  • Chemical Reactions Analysis

    • It also participates in Friedel-Crafts reactions with nitroalkenes catalyzed by specific complexes .
  • Physical and Chemical Properties Analysis

    • Physical Properties :
      • Refractive Index (n20/D) : 1.447 (lit.)
    • Chemical Properties :
      • Undergoes Friedel-Crafts reactions with nitroalkenes
  • Safety and Hazards

    • Flammable : 2-Methoxyfuran is a flammable liquid (Flash Point: 50.0°F or 10°C, closed cup) .
    • Precautionary Measures : Handle with care, use appropriate personal protective equipment (dust mask, eyeshields, gloves) .
  • Scientific Research Applications

    Organic Synthesis

    2-Methoxyfuran is utilized in organic synthesis, particularly in Friedel-Crafts reactions . It forms cycloadducts with maleic anhydride and N-methylmaleimide . These reactions are pivotal for constructing complex organic molecules, serving as key steps in the synthesis of pharmaceuticals, agrochemicals, and polymers.

    Pharmaceutical Research

    In pharmaceutical research, 2-Methoxyfuran derivatives are explored for their potential in treating bacterial and parasitic infections . The compound’s reactivity makes it a valuable precursor in synthesizing active pharmaceutical ingredients, contributing to the development of new medications.

    Material Science

    2-Methoxyfuran’s chemical properties are significant in material science. Its reactions with various agents provide insights into the development of new materials with potential applications in nanotechnology, coatings, and advanced composite materials .

    Chemical Synthesis

    The compound plays a role in chemical synthesis by participating in hydrolysis reactions and forming adducts with other organic compounds . This is essential for creating intermediates that can be further processed into a wide range of industrial chemicals.

    Environmental Science

    In environmental science, 2-Methoxyfuran is studied for its behavior during acid catalysis and its interactions with other environmental chemicals . Understanding these interactions helps in assessing the environmental impact of various chemical processes.

    Biochemistry Applications

    2-Methoxyfuran is involved in biochemistry for enantioselective synthesis . It is used under chiral spirophosphoric acid catalysis to develop vinylogous Mannich reactions, providing scaffolds for γ-butenolide, which are valuable in biochemical research .

    properties

    IUPAC Name

    2-methoxyfuran
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OXCGHDNCMSOEBZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CO1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H6O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00180078
    Record name 2-Methoxyfuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00180078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    98.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methoxyfuran

    CAS RN

    25414-22-6
    Record name 2-Methoxyfuran
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=25414-22-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methoxyfuran
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025414226
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Methoxyfuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00180078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-methoxyfuran
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.670
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name 2-METHOXYFURAN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8I1P35T
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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